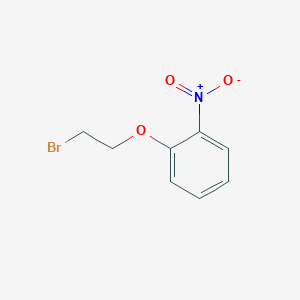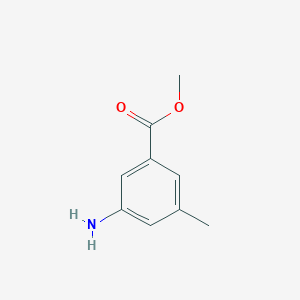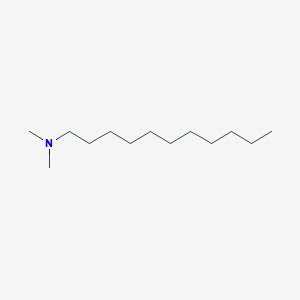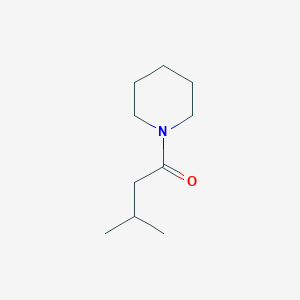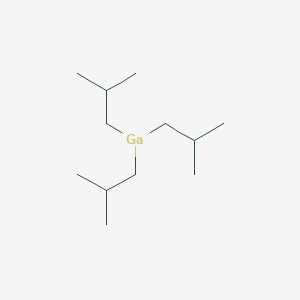
Tris(2-methylpropyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylpropyl)gallane, also known as TMG or tri-t-butylgallium, is a chemical compound that belongs to the organogallium family. This compound has been widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
Tris(2-methylpropyl)gallane acts as a gallium source in the synthesis of gallium-containing compounds. It can also act as a reducing agent in some reactions. The exact mechanism of action of Tris(2-methylpropyl)gallane is still under investigation.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Tris(2-methylpropyl)gallane. However, it has been reported that Tris(2-methylpropyl)gallane is a skin and eye irritant, and can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tris(2-methylpropyl)gallane in lab experiments is its high reactivity and purity. It also has a low melting point, which makes it easy to handle. However, Tris(2-methylpropyl)gallane is highly air-sensitive and must be stored and handled under inert conditions. It is also a highly toxic and flammable compound, which requires careful handling.
Orientations Futures
There are several future directions for the use of Tris(2-methylpropyl)gallane in scientific research. One area of interest is the development of new gallium-containing compounds for use in the semiconductor industry. Tris(2-methylpropyl)gallane can also be used as a precursor for the synthesis of other gallium-containing materials, such as GaN nanowires and thin films. Additionally, Tris(2-methylpropyl)gallane can be used in the development of new catalytic systems for organic synthesis. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in these areas.
Conclusion:
In conclusion, Tris(2-methylpropyl)gallane is a unique chemical compound that has been widely used in scientific research applications, particularly in the field of material science. Its high reactivity and purity make it a valuable precursor for the synthesis of gallium-containing compounds. However, its highly toxic and flammable nature requires careful handling and storage. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in various fields.
Méthodes De Synthèse
Tris(2-methylpropyl)gallane can be synthesized through several methods, including the reaction of gallium metal with 2-methylpropene, or the reaction of gallium trichloride with tert-butyl lithium in the presence of 2-methylpropene. The latter method is more commonly used due to its higher yield and purity.
Applications De Recherche Scientifique
Tris(2-methylpropyl)gallane has been widely used in scientific research applications, particularly in the field of material science. It has been used as a precursor for the deposition of gallium-containing thin films, which have various applications in the semiconductor industry. Tris(2-methylpropyl)gallane has also been used in the synthesis of gallium nitride (GaN), which is a key material for the development of blue and white light-emitting diodes (LEDs).
Propriétés
Numéro CAS |
17150-84-4 |
|---|---|
Nom du produit |
Tris(2-methylpropyl)gallane |
Formule moléculaire |
C12H27Ga |
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
tris(2-methylpropyl)gallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3; |
Clé InChI |
JHUXFIPODALNAN-UHFFFAOYSA-N |
SMILES |
CC(C)C[Ga](CC(C)C)CC(C)C |
SMILES canonique |
CC(C)C[Ga](CC(C)C)CC(C)C |
Synonymes |
Triisobutylgallium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
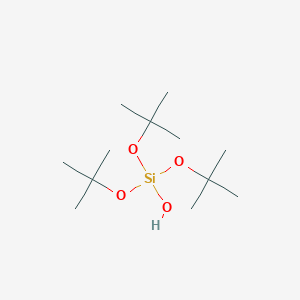
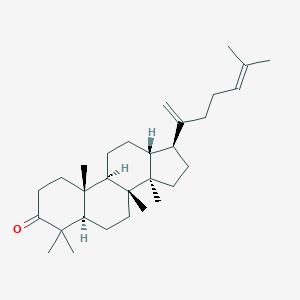
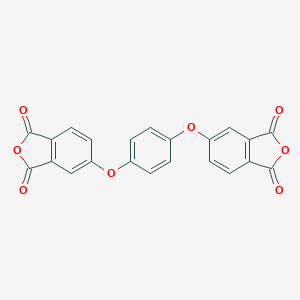
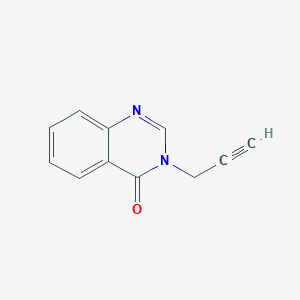
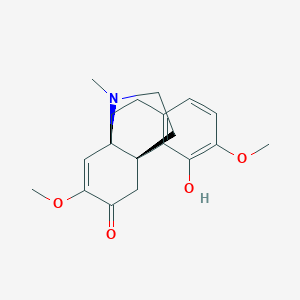
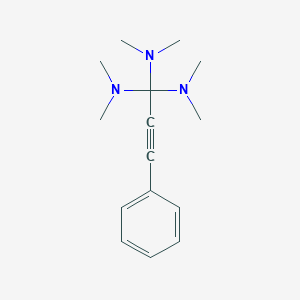
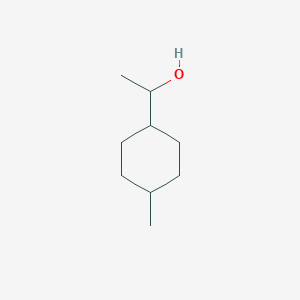
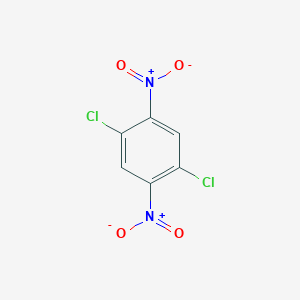
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
